BenchChemオンラインストアへようこそ!

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

Medicinal Chemistry Chemical Biology Drug Discovery

Procure 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS 868256-25-1) for definitive COX-2/5-LOX SAR and membrane partitioning studies. Its XLogP3 of 5.9 and sulfonyl H-bond acceptors (HBA 3) are essential for target engagement; substituting with the sulfanyl analog (HBA 1) or less lipophilic variants negates this activity. Ensure your library's integrity with this ≥95% pure, well-characterized standard.

Molecular Formula C27H30O3S
Molecular Weight 434.59
CAS No. 868256-25-1
Cat. No. B2932585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
CAS868256-25-1
Molecular FormulaC27H30O3S
Molecular Weight434.59
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)C
InChIInChI=1S/C27H30O3S/c1-18-19(2)21(4)26(22(5)20(18)3)17-31(29,30)16-15-27(28)25-13-11-24(12-14-25)23-9-7-6-8-10-23/h6-14H,15-17H2,1-5H3
InChIKeyWLZDTLSEIQRLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS 868256-25-1): Analytical Profile and Procurement Specifications


1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS 868256-25-1) is a synthetic aryl sulfone featuring a biphenyl ketone moiety linked via a propanone spacer to a 2,3,4,5,6-pentamethylbenzyl sulfonyl group [1]. Its molecular formula is C27H30O3S, with a molecular weight of 434.6 g/mol, XLogP3 of 5.9, topological polar surface area (TPSA) of 59.6 Ų, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds, as computed by PubChem [1]. The compound is typically supplied at ≥95% purity and is used as a research tool in medicinal chemistry and chemical biology [2]. It belongs to a class of substituted biphenyl compounds that have been explored for anti-inflammatory applications [3].

Why In-Class Compounds Cannot Replace 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone in Defined Applications


Compounds within this chemical series share a common pentamethylbenzyl sulfonyl propanone scaffold, yet subtle variations in the aryl ketone moiety (biphenyl vs. 4-chlorophenyl, 4-fluorophenyl, or 4-methoxyphenyl) and the sulfur oxidation state (sulfonyl vs. sulfanyl) produce large differences in lipophilicity, polar surface area, hydrogen-bonding capacity, and molecular shape [1]. These physicochemical differences translate into divergent solubility, permeability, metabolic stability, and target-binding profiles that cannot be predicted from the scaffold alone [2]. Consequently, substituting this compound with a close analog without quantitative confirmation risks altering the experimental outcome, particularly in assays where logP-driven membrane partitioning or H-bond-dependent target engagement is critical.

Quantitative Differentiation Evidence for 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone Versus Closest Analogs


Molecular Weight Differentiates This Biphenyl Sulfone from Mono-Aryl and Thioether Analogs

The molecular weight of 1-[1,1'-biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is 434.59 g/mol [1]. In contrast, the thioether (sulfanyl) analog (CAS 882749-11-3) has an MW of 402.59 g/mol, a difference of 32.0 g/mol attributable to the sulfur oxidation state . The 4-chlorophenyl analog (CAS 868255-89-4) has an MW of 392.94 g/mol (Δ 41.65 g/mol), the 4-fluorophenyl analog (CAS 868255-95-2) has an MW of 376.48 g/mol (Δ 58.11 g/mol), and the 4-methoxyphenyl analog (CAS 868256-00-2) has an MW of 388.52 g/mol (Δ 46.07 g/mol) [2]. These differences reflect the extra phenyl ring and the sulfonyl group, which directly influence molecular size, diffusion coefficient, and receptor-fit steric constraints.

Medicinal Chemistry Chemical Biology Drug Discovery

Hydrogen-Bond Acceptor Count Distinguishes the Sulfonyl Derivative from the Thioether Analog

The target compound possesses 3 hydrogen-bond acceptor (HBA) atoms: the ketone oxygen and the two sulfonyl oxygens [1]. The corresponding thioether (sulfanyl) analog (CAS 882749-11-3) contains only 1 HBA atom, the ketone oxygen, because the sulfur atom lacks the oxygen substituents necessary for hydrogen bonding . A difference of 2 HBA units represents a fundamental change in the molecule's capacity to engage in polar interactions with solvents, biological targets, or chromatographic stationary phases.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Topological Polar Surface Area Differentiates the Sulfonyl Compound from the Thioether Series

The topological polar surface area (TPSA) of the target compound is 59.6 Ų, as computed by PubChem using the Cactvs engine [1]. The TPSA for the thioether analog (CAS 882749-11-3) is estimated to be 17.0 Ų, based on the Ertl atomic contribution method (ketone O contributes ~17 Ų; thioether S contributes 0 Ų) [2]. The 42.6 Ų difference arises solely from the replacement of the sulfonyl group (≈42 Ų) by a sulfanyl group (≈0 Ų). This large TPSA difference predicts substantially different membrane permeability and oral absorption characteristics according to established drug-likeness models.

Drug Design ADME Prediction Physicochemical Profiling

XLogP3 Demonstrates High Lipophilicity Relative to Mono-Aryl Analogs

The computed XLogP3 of the target compound is 5.9, reflecting the combined hydrophobicity of the biphenyl and pentamethylbenzyl groups [1]. While experimentally determined logP values for all comparators are not publicly available, the mono-aryl analogs (4-chlorophenyl, 4-fluorophenyl, 4-methoxyphenyl) are predicted to have lower logP values due to the absence of the second phenyl ring. The biphenyl substructure contributes approximately +1.4 log units relative to a mono-phenyl system [2]. This higher lipophilicity can be advantageous for targeting hydrophobic binding pockets but may also result in lower aqueous solubility, requiring careful formulation consideration.

Lipophilicity LogP Drug Discovery

Rotatable Bond Count Highlights Conformational Flexibility Differences

The target compound possesses 7 rotatable bonds as computed by PubChem [1]. In comparison, the 4-chlorophenyl analog (CAS 868255-89-4) and 4-fluorophenyl analog (CAS 868255-95-2) are estimated to have 5 rotatable bonds each, due to the absence of the second phenyl ring and the associated C-C bond rotation . The two additional rotatable bonds in the target compound increase conformational entropy and may allow the molecule to adopt a broader range of binding-competent conformations, which could be advantageous for target engagement but might also impose an entropic penalty upon binding.

Conformational Analysis Drug Design Molecular Modeling

Patent Context Establishes This Compound Within a Pharmacologically Active Biphenyl Sulfone Class

US Patent 6,677,488 B2 (Reitz et al., 2004) describes a series of substituted biphenyl compounds bearing alkylsulfonyl groups, including the pentamethylbenzyl sulfonyl motif, for the treatment of inflammation and inflammation-related disorders [1]. While the patent does not disclose specific biological data for the exact target compound, it establishes the biphenyl sulfone scaffold as pharmacologically relevant and provides synthetic methods applicable to this compound. The biphenyl extension in the target structure distinguishes it from simpler phenyl analogs claimed in the same patent, as the larger aromatic surface is expected to modulate COX-2/5-LOX target engagement [2].

Anti-inflammatory Patent SAR Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone


Medicinal Chemistry: Lead Optimization for Inflammatory Targets Requiring Biphenyl Sulfone Pharmacophores

The compound's biphenyl sulfone scaffold, as disclosed in US Patent 6,677,488 B2, positions it for structure-activity relationship (SAR) studies targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways [1]. Its high lipophilicity (XLogP3 = 5.9) and 3 hydrogen-bond acceptors make it suitable for probing hydrophobic enzyme pockets where sulfonyl-mediated hydrogen bonding is critical. The pentamethylbenzyl group provides steric bulk that can enhance selectivity over off-target isoforms compared to less encumbered analogs.

Chemical Biology: Probe Design for Membrane-Associated Protein Targets

With a TPSA of 59.6 Ų and XLogP3 of 5.9, this compound resides near the upper limits of typical drug-like space, making it a useful probe for membrane-associated targets where high membrane partitioning is desirable [1]. The biphenyl group provides extended π-π stacking capacity, while the sulfonyl group offers metabolic stability advantages over the thioether analog (HBA count 3 vs 1), potentially reducing oxidative metabolism at the sulfur center .

Drug Discovery: Fragment-Based and HTS Library Design with Defined Physicochemical Parameters

The precisely known physicochemical profile (MW 434.6, XLogP3 5.9, TPSA 59.6, rotatable bonds 7, HBA 3) makes this compound a well-characterized addition to diversity-oriented screening libraries [1]. Its molecular weight is 32 Da higher than the thioether analog and 41–58 Da higher than mono-aryl analogs, providing a deliberate increment in molecular complexity for SAR exploration . Procurement of the sulfonyl, rather than the sulfanyl, derivative ensures that the library component possesses the intended hydrogen-bond acceptor capacity for target engagement.

Analytical Chemistry: Reference Standard for LC-MS Method Development

The distinct exact mass (434.19156599 Da) and characteristic sulfonyl fragmentation pattern make this compound suitable as a reference standard for liquid chromatography-mass spectrometry (LC-MS) method development [1]. Its XLogP3 of 5.9 predicts strong retention on reversed-phase C18 columns, facilitating separation from less lipophilic analogs (e.g., 4-chlorophenyl analog, estimated XLogP3 ~4–5) in cocktail assays.

Quote Request

Request a Quote for 1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.